molecular formula C8H8FNO B2936216 1-(6-Fluoropyridin-3-yl)propan-1-one CAS No. 949154-27-2

1-(6-Fluoropyridin-3-yl)propan-1-one

Cat. No.: B2936216
CAS No.: 949154-27-2
M. Wt: 153.156
InChI Key: DHJLUZIHSSDJJG-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom

Preparation Methods

One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve large-scale fluorination processes, which are optimized for yield and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)propan-1-one depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects .

Comparison with Similar Compounds

1-(6-Fluoropyridin-3-yl)propan-1-one can be compared to other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

These compounds share similar chemical properties but differ in the position of the fluorine atom on the pyridine ring. The position of the fluorine atom can significantly impact the compound’s reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJLUZIHSSDJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949154-27-2
Record name 1-(6-fluoropyridin-3-yl)propan-1-one
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